FP3Fbz
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Overview
Description
It has a Ki value of approximately 1 nM and exhibits anti-anxiety-like effects . This compound has been studied for its potential therapeutic applications in mood and substance use disorders.
Preparation Methods
The synthesis of FP3Fbz involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Chemical Reactions Analysis
FP3Fbz undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FP3Fbz has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the kappa opioid receptor and its role in various physiological processes. In biology and medicine, this compound has been investigated for its potential therapeutic effects in mood and substance use disorders. It has also been studied for its effects on anxiety and depression-like behaviors in animal models .
Mechanism of Action
FP3Fbz exerts its effects by selectively binding to and antagonizing the kappa opioid receptor. This receptor is a G-protein-coupled receptor that is involved in the modulation of pain, stress, anxiety, and depression. The antagonism of the kappa opioid receptor by this compound leads to the inhibition of downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway .
Comparison with Similar Compounds
FP3Fbz is similar to other kappa opioid receptor antagonists, such as nor-binaltorphimine (nor-BNI) and JDTic. this compound has a relatively short duration of action compared to these compounds. This makes it a valuable tool for studying the acute effects of kappa opioid receptor antagonism without the prolonged effects seen with other antagonists . Other similar compounds include LY2456302 and CERC-501, which also target the kappa opioid receptor but may have different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C24H22F2N2O2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-fluoro-4-[4-[[2-(3-fluorophenyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C24H22F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14,22H,2,5,12,15H2,(H2,27,29) |
InChI Key |
WHHMECUDUQRPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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